1-Cyclohexyl-5-fluoro-2-methyl-1,3-benzodiazole
Overview
Description
“1-Cyclohexyl-5-fluoro-2-methyl-1,3-benzodiazole” is a chemical compound with the CAS Number: 1381944-50-8 . It has a molecular weight of 232.3 and its IUPAC name is 1-cyclohexyl-5-fluoro-2-methyl-1H-benzimidazole .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C14H17FN2/c1-10-16-13-9-11 (15)7-8-14 (13)17 (10)12-5-3-2-4-6-12/h7-9,12H,2-6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications
Antitumor Properties
Research on fluorinated benzothiazoles, closely related to 1-Cyclohexyl-5-fluoro-2-methyl-1,3-benzodiazole, has demonstrated significant antitumor activity. These compounds, such as 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, show potent and selective inhibitory action against breast, lung, and colon cancer cell lines. The antitumor mechanism involves selective uptake into sensitive cells, binding to the Arylhydrocarbon Receptor (AhR), induction of cytochrome P450 1A1 (CYP1A1), conversion to an electrophilic reactive intermediate, and the formation of extensive DNA adducts resulting in cell death. This pathway highlights the potential of fluorinated benzothiazoles in pharmaceutical development for cancer treatment (Bradshaw & Westwell, 2004).
Synthesis and Characterization
The synthesis and characterization of benzothiazoles and their derivatives, including those with fluorine substitutions, are vital for developing new antitumor agents. Studies have explored various synthetic routes to produce mono- and difluorinated benzothiazoles, showcasing methods to achieve high purity and specificity of these compounds. The synthesis involves reactions like Jacobsen cyclization and modifications thereof to create targeted compounds with desired antitumor properties (Hutchinson et al., 2001).
Mechanisms of Action and Drug Development
The mechanisms of action of benzothiazoles in antitumor activity have been closely linked to their interaction with cellular proteins such as CYP1A1. These interactions are crucial for the bioactivation of the drugs, leading to their antitumor efficacy. The development of benzothiazole derivatives as prodrugs has been explored to overcome challenges like poor water solubility and to enhance their pharmacokinetic profiles for better clinical outcomes. The research has identified specific compounds within this class as candidates for clinical evaluation due to their potent and selective action against cancer cells (Bradshaw et al., 2002).
Safety and Hazards
properties
IUPAC Name |
1-cyclohexyl-5-fluoro-2-methylbenzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2/c1-10-16-13-9-11(15)7-8-14(13)17(10)12-5-3-2-4-6-12/h7-9,12H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXVFVWAZSKRGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C3CCCCC3)C=CC(=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743042 | |
Record name | 1-Cyclohexyl-5-fluoro-2-methyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60743042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1381944-50-8 | |
Record name | 1-Cyclohexyl-5-fluoro-2-methyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60743042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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